molecular formula C15H15N3O3 B1517447 2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one CAS No. 1092333-30-6

2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one

Cat. No. B1517447
M. Wt: 285.3 g/mol
InChI Key: YUKKBSGKGQAZTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, a compound’s description includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance and any distinctive characteristics.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process.



Molecular Structure Analysis

This involves understanding the compound’s molecular structure, including its atomic arrangement and any functional groups present.



Chemical Reactions Analysis

This involves understanding the chemical reactions the compound can undergo. It includes the types of reactions, the conditions under which they occur, and the products formed.



Physical And Chemical Properties Analysis

This involves understanding the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Chemical Transformations

Researchers have developed methods for the synthesis and transformation of compounds structurally related to 2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one. These methods are crucial for exploring the potential applications of these compounds in various fields, including medicinal chemistry. For instance, the synthesis of highly substituted 2,3-dihydroisoxazoles from 3-(2-arylethynyl)-4H-chromen-4-ones with hydroxylamines showcases the chemical versatility of chromen-4-one derivatives (Yu et al., 2010). Another study details the efficient one-pot synthesis of 7-alkyl-6H,7H-naphtho[1,2:5,6]pyrano-[3,2-c]chromen-6-ones, demonstrating the compound's role in facilitating novel chemical reactions (Wan et al., 2014).

Biological Activities and Applications

Compounds related to 2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one have been investigated for various biological activities. Studies have explored their potential as anti-inflammatory agents, antioxidants, and antimicrobial agents, suggesting their utility in developing new therapeutic agents. For example, the discovery of highly oxygenated antioxidative 2H-chromen derivatives from the red seaweed Gracilaria opuntia with pro-inflammatory cyclooxygenase and lipoxygenase inhibitory properties indicates the potential of chromen derivatives in anti-inflammatory and antioxidative therapies (Makkar & Chakraborty, 2018).

Anticancer Research

Some studies focus on the synthesis and evaluation of chromen-4-one derivatives for their anticancer properties. Docking studies on synthesized 5H-Chromeno[4,3-b]Pyridin-5-One derivatives for breast cancer provide insights into the molecular interactions that underlie their potential anticancer effects (Abd El Ghani et al., 2022). These studies contribute to the ongoing search for new, effective anticancer compounds.

Antimicrobial and Cytotoxicity Studies

Research has also extended to the antimicrobial activity and cytotoxicity of novel chromen-3-yl derivatives, suggesting their utility in addressing bacterial and fungal infections, as well as evaluating their safety in biological systems (Shankar et al., 2017).

Safety And Hazards

This involves understanding the safety precautions needed when handling the compound and any potential hazards it may pose.


Future Directions

This involves understanding the potential future applications and research directions for the compound.


Please consult with a professional chemist or a reliable database for accurate and detailed information. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

2-amino-6-ethyl-7-hydroxy-3-(5-methyl-1H-imidazol-2-yl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-3-8-4-9-11(5-10(8)19)21-14(16)12(13(9)20)15-17-6-7(2)18-15/h4-6,19H,3,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKKBSGKGQAZTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC=C(N3)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one
Reactant of Route 2
2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one
Reactant of Route 3
2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one
Reactant of Route 4
Reactant of Route 4
2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one
Reactant of Route 5
Reactant of Route 5
2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one
Reactant of Route 6
2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.